molecular formula C20H22Br2N2O3 B11565169 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11565169
M. Wt: 498.2 g/mol
InChI Key: RKBWURKTKQZGGT-AUEPDCJTSA-N
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Description

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes bromine, methyl, isopropyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol and 3-methoxybenzaldehyde. The synthesis process may involve the following steps:

    Formation of the hydrazone: Reacting 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling reaction: The hydrazone is then coupled with 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromine, methyl, isopropyl, and methoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H22Br2N2O3

Molecular Weight

498.2 g/mol

IUPAC Name

2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22Br2N2O3/c1-12(2)16-9-17(21)13(3)19(22)20(16)27-11-18(25)24-23-10-14-6-5-7-15(8-14)26-4/h5-10,12H,11H2,1-4H3,(H,24,25)/b23-10+

InChI Key

RKBWURKTKQZGGT-AUEPDCJTSA-N

Isomeric SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=CC(=CC=C2)OC)C(C)C)Br

Canonical SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=CC(=CC=C2)OC)C(C)C)Br

Origin of Product

United States

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